9-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE
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Overview
Description
The compound 9-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic molecule characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a decahydroacridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The chlorophenyl group is introduced through a halogenation reaction, often using phosphorus tribromide in tetrachloromethane.
Methoxylation: The methoxy group is added via a nucleophilic substitution reaction, using methanol as the nucleophile.
Cyclization: The decahydroacridine core is formed through a cyclization reaction, which may involve the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE: undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
9-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE: has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Its structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 9-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit or activate specific signaling pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4R,7R,8S)-5-[(2-chlorophenyl)methyl]-8-methoxy-4,7,10-trimethyl-11-oxo-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-3-(2-methoxyphenyl)urea
- Thiazole Derivatives : Known for their diverse biological activities
Uniqueness
9-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE: stands out due to its unique combination of structural elements, which confer specific chemical and biological properties
Properties
IUPAC Name |
9-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34ClNO4/c1-30(2)13-21-28(23(34)15-30)27(29-22(33-21)14-31(3,4)16-24(29)35)18-10-11-25(26(12-18)36-5)37-17-19-8-6-7-9-20(19)32/h6-12,27,33H,13-17H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYFPSVHVOFZFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OCC5=CC=CC=C5Cl)OC)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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